benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate
Overview
Description
Benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an attractive candidate for laboratory experiments.
Mechanism of Action
Benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate exerts its effects through the inhibition of specific enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition leads to the disruption of DNA replication and cell division, which can ultimately lead to cell death. The mechanism of action of this compound is complex and involves multiple steps, including the conversion of the compound to its active form and the binding of this active form to specific enzymes.
Biochemical and Physiological Effects:
This compound has unique biochemical and physiological effects that make it an attractive candidate for laboratory experiments. This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
Benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has several advantages and limitations for laboratory experiments. One advantage is its potent antitumor activity, which makes it an attractive candidate for cancer research. Another advantage is its ability to inhibit specific enzymes involved in nucleic acid synthesis, which can provide insights into the mechanisms of DNA replication and cell division. However, one limitation is the potential toxicity of this compound, which requires careful handling and monitoring in laboratory experiments. Another limitation is the need for specific conditions and reagents for the synthesis of this compound, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate. One direction is the synthesis of new pyrimidine derivatives based on this compound, which may have improved anticancer, antiviral, and antimicrobial activities. Another direction is the study of the mechanism of action of this compound in more detail, which may provide insights into the development of new therapeutic agents. Additionally, the potential applications of this compound in other fields, such as neuroscience and immunology, should be explored. Overall, this compound has significant potential for scientific research and may lead to the development of new therapeutic agents and diagnostic tools.
Scientific Research Applications
Benzyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a starting material for the synthesis of various pyrimidine derivatives that have potential anticancer, antiviral, and antimicrobial activities. In biochemistry, this compound can be used to study the effects of pyrimidine derivatives on specific enzymes and metabolic pathways. In pharmacology, this compound can be used to study the mechanism of action of pyrimidine derivatives and their potential as therapeutic agents.
properties
IUPAC Name |
benzyl 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-10-6-11(17)16-13(15-10)20-8-12(18)19-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBHQDCXZYMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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